Benzyltris(2-methoxyphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltris(2-methoxyphenyl)phosphanium chloride is a quaternary phosphonium salt with the molecular formula C28H28ClP. This compound is known for its unique structure, which includes a benzyl group and three 2-methoxyphenyl groups attached to a central phosphorus atom. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltris(2-methoxyphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyltris(2-methoxyphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can replace the chloride ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Benzyltris(2-methoxyphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyltris(2-methoxyphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The central phosphorus atom can form bonds with different substrates, facilitating the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar structure but lacks the methoxy groups.
Triphenylphosphine: A common phosphine used in organic synthesis.
Methoxymethyltriphenylphosphonium chloride: Contains a methoxymethyl group instead of a benzyl group.
Uniqueness
Benzyltris(2-methoxyphenyl)phosphanium chloride is unique due to the presence of three 2-methoxyphenyl groups, which can influence its reactivity and solubility. This structural feature makes it distinct from other phosphonium salts and can provide advantages in specific chemical reactions and applications.
Properties
CAS No. |
163716-72-1 |
---|---|
Molecular Formula |
C28H28ClO3P |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
benzyl-tris(2-methoxyphenyl)phosphanium;chloride |
InChI |
InChI=1S/C28H28O3P.ClH/c1-29-23-15-7-10-18-26(23)32(21-22-13-5-4-6-14-22,27-19-11-8-16-24(27)30-2)28-20-12-9-17-25(28)31-3;/h4-20H,21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SFHWFWSKTHMETO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3OC)C4=CC=CC=C4OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.